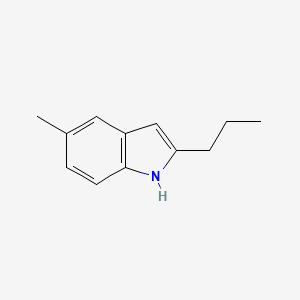
6'-Methoxy Olsalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Methoxy Olsalazine: is a derivative of olsalazine, an anti-inflammatory medication primarily used in the treatment of inflammatory bowel disease, such as ulcerative colitis . Olsalazine itself is a prodrug of mesalamine (5-aminosalicylic acid), which is released in the colon where it exerts its therapeutic effects . The addition of a methoxy group to the olsalazine molecule may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy or reducing side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxy Olsalazine can be achieved through the following steps:
Starting Materials: The synthesis begins with the preparation of 6-hydroxybenzoic acid and 6-methoxybenzoic acid.
Azo Coupling Reaction: The two benzoic acid derivatives undergo an azo coupling reaction to form the azo compound.
Industrial Production Methods: Industrial production of 6’-Methoxy Olsalazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the azo coupling and methoxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6’-Methoxy Olsalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6’-Methoxy Olsalazine is used as a model compound in studies involving azo compounds and their reactivity. It is also used in the development of new synthetic methodologies for azo compounds .
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in research to understand the mechanisms of action of azo compounds in biological systems .
Medicine: 6’-Methoxy Olsalazine is investigated for its therapeutic potential in treating inflammatory bowel disease and other inflammatory conditions. It is also studied for its potential to reduce side effects compared to other anti-inflammatory drugs .
Industry: The compound is used in the development of new drug formulations and delivery systems.
Wirkmechanismus
Mechanism of Action: 6’-Methoxy Olsalazine exerts its effects by being converted to mesalamine in the colon. Mesalamine inhibits the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by blocking the cyclooxygenase and lipoxygenase pathways . This reduces inflammation and alleviates symptoms of inflammatory bowel disease.
Molecular Targets and Pathways:
Cyclooxygenase Pathway: Inhibition of cyclooxygenase reduces the production of prostaglandins.
Lipoxygenase Pathway: Inhibition of lipoxygenase reduces the production of leukotrienes.
Free Radical Scavenging: Mesalamine acts as a free radical scavenger, reducing oxidative stress in the colon.
Vergleich Mit ähnlichen Verbindungen
Olsalazine: The parent compound of 6’-Methoxy Olsalazine, used in the treatment of inflammatory bowel disease.
Mesalamine: The active metabolite of olsalazine, known for its anti-inflammatory properties.
Sulfasalazine: Another prodrug of mesalamine, used in the treatment of inflammatory bowel disease.
Uniqueness of 6’-Methoxy Olsalazine: The addition of a methoxy group to the olsalazine molecule may enhance its pharmacokinetic and pharmacodynamic properties, potentially improving its efficacy and reducing side effects. This modification may also alter the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C15H12N2O6 |
|---|---|
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C15H12N2O6/c1-23-13-7-9(2-4-10(13)14(19)20)17-16-8-3-5-12(18)11(6-8)15(21)22/h2-7,18H,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
PIHQZFBURCRDRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)





![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)




![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)

